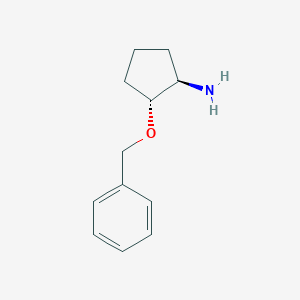

(1R,2R)-2-(Benzyloxy)cyclopentanamine

Beschreibung

Significance of Chiral Cyclopentanamines in Stereoselective Synthesis

Chiral cyclopentanamines are a class of organic compounds that play a crucial role in stereoselective synthesis, a field focused on the selective production of a single stereoisomer of a given compound. The convergent, asymmetric synthesis of a cyclopentane (B165970) ring with multiple chiral centers is a considerable challenge for synthetic chemists. nih.gov The cyclopentane framework is a common motif in a variety of biologically important molecules, including prostaglandins. nih.gov

The stereoselective synthesis of cyclopentane derivatives is an area of significant interest in the organic chemistry community. nih.gov Methodologies that allow for the construction of cyclopentanes with multiple stereogenic centers in a controlled manner are highly sought after. nih.gov Chiral cyclopentanamines serve as key intermediates and building blocks in the creation of these complex structures. Their rigid, cyclic structure and defined stereochemistry allow for a high degree of control in chemical reactions, guiding the formation of new stereocenters with a specific orientation.

Overview of the Role of Chiral Amines as Building Blocks and Auxiliaries

Chiral amines are fundamental components in asymmetric synthesis, where they are widely used as chiral building blocks and chiral auxiliaries. sigmaaldrich.com As building blocks, these amines are incorporated directly into the final molecular structure, contributing their inherent chirality to the target molecule. This is particularly important in the synthesis of pharmaceuticals and natural products, as the biological activity of these molecules is often dependent on their specific stereochemistry. wikipedia.org In fact, over 80% of all drugs and drug candidates contain amine functionality, many of which are chiral. yale.edu

Chiral amines also function as chiral auxiliaries. In this role, the chiral amine is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for achieving high levels of stereoselectivity in a wide range of chemical transformations. wikipedia.org

The versatility of chiral amines is further demonstrated by their use as chiral bases in enantioselective deprotonation reactions and as resolving agents for the separation of racemic mixtures of acids. sigmaaldrich.com

Contextualization of (1R,2R)-2-(Benzyloxy)cyclopentanamine within the Field of Enantiopure Compounds

Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in various fields, particularly in the pharmaceutical industry. nih.gov The two enantiomers of a chiral drug can have different biological activities, with one being therapeutic while the other may be inactive or even harmful. nih.gov Consequently, there is a high demand for synthetic methods that can produce enantiomerically pure compounds. nih.gov

This compound is an example of an enantiopure compound that serves as a valuable chiral building block. bldpharm.com Its well-defined stereochemistry makes it a useful starting material for the synthesis of more complex enantiopure molecules. The synthesis of such compounds often relies on strategies like asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov The availability of enantiopure building blocks like this compound is crucial for the efficient and selective synthesis of target molecules with the desired stereochemistry.

Stereochemical Importance and Nomenclature of this compound

The nomenclature of this compound precisely describes its three-dimensional structure. The "(1R,2R)" designation refers to the specific configuration of the two stereocenters on the cyclopentane ring, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This means that the amino group at position 1 and the benzyloxy group at position 2 are oriented in a specific and defined way relative to each other.

The stereochemical purity of this compound is critical to its function in asymmetric synthesis. The defined spatial arrangement of the functional groups allows for predictable and controlled interactions in chemical reactions, leading to the desired stereochemical outcome in the product. The IUPAC name for this compound is (1R,2R)-2-(benzyloxy)cyclopentan-1-amine. fluorochem.co.uk

Below is a table summarizing key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (1R,2R)-2-(benzyloxy)cyclopentan-1-amine fluorochem.co.uk |

| CAS Number | 181657-56-7 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₇NO sigmaaldrich.com |

| Molecular Weight | 191.27 g/mol sigmaaldrich.com |

| SMILES String | N[C@@H]1CCC[C@H]1OCc2ccccc2 sigmaaldrich.com |

| InChI Key | JIMSXLUBRRQALI-VXGBXAGGSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSXLUBRRQALI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181657-56-7 | |

| Record name | (1R,2R)-trans-2-Benzyloxy-cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Preparation

Strategies for Asymmetric Synthesis of Chiral Amines

The development of innovative and sustainable synthetic routes for enantiomerically enriched amines is driven by their significant demand in the life sciences. nih.gov Asymmetric catalysis, a key field in modern synthetic chemistry, provides powerful tools to overcome the limitations of traditional methods like classical resolution. nih.govacs.org Strategies based on biocatalysis and transition-metal catalysis are the most widely used and efficient approaches for preparing optically active amines. acs.orgnih.gov These catalytic methods often exhibit excellent chemo-, regio-, and enantioselectivity, making them versatile and reliable. acs.org The primary approaches involve the asymmetric transformation of prochiral substrates such as imines, enamines, and ketones. nih.govrsc.org

Enzyme-Catalyzed Asymmetric Synthesis Routes

Biocatalysis has emerged as a highly valuable tool for preparing enantiomerically pure molecules due to the exquisite chemo-, regio-, and stereoselectivity of enzymes. nih.govunipd.itnih.gov Operating under mild, aqueous conditions, enzymatic methods offer a sustainable alternative to traditional chemical routes that often require harsh conditions and heavy metals. nih.gov Key enzyme classes utilized in chiral amine synthesis include dehydrogenases, transaminases, hydrolases, and lipases. nih.govunipd.it

Stereoselective bioreduction represents a powerful strategy for the synthesis of chiral amines from prochiral precursors. This approach commonly employs enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) that catalyze the asymmetric reduction of ketones and imines. researchgate.netnih.gov

Amine dehydrogenases facilitate the reductive amination of aldehydes or ketones using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor (NAD(P)H) as the reductant. nih.govtudelft.nl Protein engineering has been instrumental in expanding the substrate scope of AmDHs beyond their natural amino acid substrates to include a wider range of ketones. nih.govnih.gov Similarly, IREDs and RedAms are extensively used due to their broad substrate tolerance and compatibility with various ammonia sources. researchgate.net These enzymes have been successfully applied in the synthesis of a diverse array of chiral amines, including those with multiple stereocenters, often achieving high conversions and excellent optical purity. nih.govtudelft.nlresearchgate.net

Table 1: Examples of Enzymes in Stereoselective Bioreduction for Chiral Amine Synthesis

| Enzyme Class | Enzyme Example | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Engineered Phenylalanine Dehydrogenase (BbPheDH) | Ketones | Chiral Primary Amines | Catalyzes reductive amination with ammonia; cofactor regeneration is required. nih.gov |

| Imine Reductase (IRED) | IRED from Aspergillus oryzae | Imines (cyclic and acyclic) | Chiral Secondary Amines | High enantioselectivity for pre-formed imines; used in cascade reactions. nih.govresearchgate.net |

| Reductive Aminase (RedAm) | RedAm from Aspergillus oryzae | Ketones + Amines | Chiral Secondary/Tertiary Amines | Catalyzes reductive amination directly from a ketone and an amine. researchgate.net |

| ω-Transaminase (ω-TA) | ω-TA from Arthrobacter sp. | Ketones | Chiral Primary Amines | Uses an amino donor (e.g., isopropylamine) to convert ketones; high stereoselectivity. nih.govresearchgate.net |

Enzymatic hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond of an alkene. While less common than bioreduction, it represents a highly atom-economical route to amines. organicreactions.org Biocatalytic approaches to formal anti-Markovnikov hydroamination have been developed, often employing enzyme cascades. acs.org For instance, a sequence involving epoxidation, isomerization, and amination using E. coli cells can convert aryl alkenes into terminal amines with high selectivity, using simple reagents like oxygen, ammonia, and glucose. acs.org The development of artificial hydroaminases through protein engineering is an emerging area of research aimed at expanding the scope and efficiency of this transformation. acs.org

Lipases are versatile and widely used enzymes in organic synthesis, particularly for the kinetic resolution of racemates. unipd.itmdpi.com In the context of chiral amine synthesis, lipases catalyze the enantioselective acylation of a racemic amine. unipd.itgoogle.com In this process, one enantiomer of the amine is selectively acylated by an acyl donor (e.g., an alkyl ester), forming an amide. researchgate.netgoogle.com The unreacted amine enantiomer and the newly formed amide can then be separated.

This method is highly effective due to the operational simplicity, broad substrate tolerance, and high enantioselectivity of many commercially available lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia. mdpi.commdpi.com The choice of solvent and acyl donor can significantly influence the reaction's efficiency and selectivity. google.com Lipase-mediated resolution is a mature technology for producing enantiomerically pure amines on both laboratory and industrial scales. unipd.it

Table 2: Lipase-Mediated Resolution of Racemic Amines

| Lipase Source | Amine Substrate | Acyl Donor | Solvent | Outcome |

|---|---|---|---|---|

| Pseudomonas cepacia | 1-Phenylethylamine | Ethyl acetate | Toluene | High enantioselectivity (E > 200) for (R)-amine. |

| Candida antarctica Lipase B (CALB) | 1-(1-Naphthyl)ethylamine | Ethyl acetate | Diisopropyl ether | Excellent resolution, yielding (R)-amine and (S)-amide. |

| Candida antarctica Lipase A (CALA) | 1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ | 3-Methoxyphenyl allyl carbonate | Toluene | (S)-amine obtained with 98% ee. mdpi.com |

| Pseudomonas sp. (Amano P) | Racemic amines | Isoalkyl esters | Organic solvent | Selective acylation of one enantiomer. google.comgoogle.com |

Chemo-Catalytic Asymmetric Synthesis

Alongside biocatalysis, chemo-catalytic methods, particularly those based on transition metals, are arguably the most widely used for the asymmetric synthesis of chiral amines. nih.govacs.org These methods rely on the combination of a transition metal precursor and a chiral ligand to create a catalyst that can induce high enantioselectivity in a variety of transformations. acs.org Asymmetric hydrogenation of unsaturated nitrogen-containing compounds (imines, enamines, enamides) is one of the most powerful, efficient, and sustainable strategies, offering excellent atom economy with minimal waste. nih.govacs.org Other important metal-catalyzed reactions include reductive amination, hydroamination, and allylic amination. nih.gov

The application of chiral catalysts is central to chemo-catalytic asymmetric synthesis. The design and synthesis of modular chiral ligands have enabled the fine-tuning of metal complexes to create highly active and efficient catalysts. acs.org Chiral amines themselves can serve as ligands or organocatalysts for asymmetric reactions. rsc.orgacs.orgalfachemic.comrsc.org

In transition metal catalysis, complexes of rhodium, ruthenium, and iridium paired with chiral phosphorus-based ligands (e.g., Josiphos, BINAP derivatives) or P,N-ligands (e.g., PHOX) have demonstrated outstanding performance in the asymmetric hydrogenation of imines and enamines. nih.govacs.orgrsc.org These catalyst systems can achieve exceptionally high enantiomeric excesses (ee), often up to 99%, for a broad range of substrates. acs.org The choice of metal, ligand, and reaction conditions is crucial for achieving optimal results for a specific transformation. For instance, iridium complexes with phosphino-oxazoline (PHOX) ligands are widely used for the hydrogenation of N-aryl imines, while ruthenium catalysts are effective for a range of imines and enamines. nih.govacs.org

Table 3: Selected Chiral Catalyst Systems for Asymmetric Synthesis of Amines

| Metal | Chiral Ligand Family | Substrate Type | Reaction Type | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Iridium (Ir) | Phosphino-oxazoline (PHOX) | N-Aryl Imines | Asymmetric Hydrogenation | 90-97% nih.gov |

| Rhodium (Rh) | Josiphos | β-Enamine Esters/Amides | Asymmetric Hydrogenation | >95% rsc.org |

| Ruthenium (Ru) | Skewphos/DPEN | Aromatic Imines | Asymmetric Hydrogenation | Up to 99% acs.org |

| Gold (Au) | NHC (N-Heterocyclic Carbene) | Alkynes + Amines | Hydroamination | Regioselective Markovnikov products. frontiersin.org |

| Cinchona Alkaloid | N/A (Organocatalyst) | Aldehydes + Imines | Mannich Reaction | High diastereo- and enantioselectivity. alfachemic.com |

Asymmetric Hydrogenation and Reduction Strategies

The direct asymmetric hydrogenation of prochiral precursors stands as a powerful tool for establishing the desired stereocenters in (1R,2R)-2-(Benzyloxy)cyclopentanamine. These strategies often involve the use of chiral catalysts to control the facial selectivity of hydrogen addition to a double bond or the reduction of a carbonyl or imine group.

Transition metal-catalyzed asymmetric hydrogenation of enamines or imines derived from 2-(benzyloxy)cyclopentanone (B8258067) represents a direct approach to installing the chiral amine functionality. nih.govdicp.ac.cn The success of this method hinges on the selection of an appropriate chiral ligand that can effectively differentiate between the two faces of the substrate. For instance, rhodium and iridium complexes with chiral phosphine (B1218219) ligands, such as DuanPhos, have demonstrated high efficiency in the asymmetric hydrogenation of cyclic enamides, yielding chiral cyclic allylic amines with excellent enantioselectivities (up to 99% ee). nih.gov While a direct application to a 2-(benzyloxy)cyclopentenylamine precursor for the target molecule is not explicitly detailed in readily available literature, the principle of this approach is highly relevant.

Another viable strategy is the stereoselective reduction of a 2-(benzyloxy)cyclopentanone oxime. The reduction of the C=N bond of the oxime to an amine can be controlled by chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The pre-existing stereocenter, if any, or the directing effect of the benzyloxy group can influence the stereochemical outcome of the reduction.

Precursor Synthesis and Derivatization Routes

Cyclopentanone (B42830) and its derivatives serve as versatile starting materials for the synthesis of this compound. These routes typically involve the strategic introduction of the amino and benzyloxy functionalities with precise stereochemical control.

Preparation from Cyclopentanone Derivatives

A common approach begins with the functionalization of the cyclopentanone ring, followed by stereoselective transformations to install the required stereocenters.

One potential pathway commences with the reduction of 2-cyclopentylcyclopentanone, which can be synthesized from cyclopentanone. rsc.org Subsequent functionalization to introduce the benzyloxy and amino groups would require stereocontrolled steps. A more direct route involves the chemoenzymatic resolution of racemic trans-2-(diallylamino)cyclopentanol. This method utilizes a lipase, such as from Burkholderia cepacia, to selectively acylate one enantiomer, allowing for the separation of the two. The resolved enantiomer can then be further manipulated to yield the desired this compound. researchgate.net

The Baeyer–Villiger oxidation is a powerful reaction that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comresearchgate.net This strategy can be applied to a suitably substituted cyclopentanone derivative. For instance, a 2-substituted cyclopentanone could undergo Baeyer-Villiger oxidation to form a δ-valerolactone. nih.gov The resulting lactone can then be opened, for example, by aminolysis, to introduce the nitrogen functionality. Subsequent chemical transformations would be necessary to install the benzyloxy group and adjust the oxidation state to arrive at the target amine. The stereochemistry of the starting cyclopentanone and the regioselectivity of the Baeyer-Villiger oxidation are crucial for controlling the final stereochemical outcome.

Table 1: Regioselectivity of Baeyer-Villiger Oxidation

| Migrating Group Aptitude (Highest to Lowest) |

| Tertiary alkyl |

| Secondary alkyl, Cyclohexyl |

| Aryl |

| Primary alkyl |

| Methyl |

This table illustrates the general migratory aptitude of substituent groups in the Baeyer-Villiger oxidation, which dictates the position of oxygen insertion. organic-chemistry.org

Stereocontrol Strategies in Related Cyclopentane (B165970) Systems

Achieving the desired (1R,2R) stereochemistry in the cyclopentane ring requires robust methods for stereocontrol.

Substrate-based stereocontrol relies on the influence of existing stereocenters or functional groups within the molecule to direct the stereochemical outcome of subsequent reactions. In the synthesis of 1,2-disubstituted cyclopentanes, the conformation of the cyclopentane ring and the steric hindrance posed by existing substituents play a pivotal role in directing the approach of reagents. nih.gov For example, in the reduction of a substituted cyclopentanone, a bulky substituent may block one face of the molecule, forcing the reducing agent to attack from the opposite, less hindered face. This principle can be strategically employed in the synthesis of this compound by designing a synthetic intermediate where the benzyloxy group, or another bulky protecting group, directs the stereoselective introduction of the amino group or its precursor. The synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with high diastereoselectivity through enzymatic reduction highlights the power of controlling stereochemistry in cyclopentane systems. nih.gov

Purification and Enantiomeric Excess Determination Methods

Following synthesis, it is crucial to separate the desired enantiomer from any residual starting material and the undesired enantiomer. Subsequently, the enantiomeric purity, or enantiomeric excess (ee), must be accurately determined.

Chromatographic Techniques for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of enantiomers. mdpi.comnih.gov This separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers of a compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.govnih.gov

For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. mdpi.commdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com

The key parameters in chromatographic separation are the resolution factor (Rs) and the selectivity factor (α). A baseline separation, which is desired for accurate quantification and purification, is generally achieved when Rs is 1.5 or greater. mdpi.com

Table 2: Examples of Chiral HPLC Conditions for Amine Separation

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Analyte Type | Result |

|---|---|---|---|

| Chiralpak® AD-3 (Amylose-based) | n-hexane/isopropanol/TFA (55:45:0.1) | Aromatic Amine | Baseline separation (Rs = 3.79) |

| Poroshell 120 CF6 (Cyclofructan-based) | n-hexane/isopropanol/TFA (97:3:0.1) | Aromatic Amine | Baseline separation (Rs = 2.48) |

Data adapted from methodologies for separating various chiral amines, applicable to this compound. mdpi.commdpi.com

By systematically screening different CSPs and optimizing the mobile phase composition, a robust HPLC method can be developed for the effective separation of (1R,2R)- and (1S,2S)-2-(Benzyloxy)cyclopentanamine. mdpi.commdpi.com

Spectroscopic Methods for Chiral Purity Assessment

While chiral chromatography can determine enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for rapid and accurate assessment. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, a chiral auxiliary is added to the sample to form diastereomeric species, which have distinct NMR signals. researchgate.netnih.gov

This can be achieved using two main types of auxiliaries:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form stable, covalently bonded diastereomers. rsc.org The ratio of these diastereomers, and thus the ee of the original amine, can be determined by integrating their well-resolved signals in the ¹H NMR spectrum. nih.gov

Chiral Solvating Agents (CSAs): The chiral amine and a CSA form rapidly exchanging, non-covalent diastereomeric complexes in the NMR tube. rsc.orgnih.gov This results in separate signals for the enantiomers.

A simple and effective method for primary amines involves a three-component system using 2-formylphenylboronic acid and an enantiopure diol like 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govresearchgate.net This mixture reacts with the amine to form diastereoisomeric iminoboronate esters. nih.gov The imino proton signals for the two diastereomers are typically well-resolved in a region of the spectrum free from other overlapping peaks, allowing for straightforward integration and calculation of the enantiomeric excess. researchgate.netbham.ac.uk

Other spectroscopic techniques like Circular Dichroism (CD) can also be used. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, and the magnitude of the signal can be correlated to the enantiomeric composition of a sample. nsf.govnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (1S,2S)-2-(Benzyloxy)cyclopentanamine |

| 2-Benzyloxycyclopentanone |

| 2-formylphenylboronic acid |

| 1,1'-bi-2-naphthol (BINOL) |

| n-hexane |

| isopropanol |

| ethanol |

| tryptophan |

| tyrosine |

| glycine |

Advanced Reaction Chemistry and Transformations

Stereospecific and Regioselective Reactions Involving the Cyclopentanamine Core

The rigid cyclopentane (B165970) framework and the defined stereochemistry of (1R,2R)-2-(benzyloxy)cyclopentanamine exert significant control over the course of reactions at or near the chiral centers. This steric and electronic influence is crucial in achieving high levels of stereospecificity and regioselectivity in a range of chemical transformations.

Rearrangement reactions are powerful tools for skeletal reorganization in organic synthesis. In systems related to this compound, the benzylic group can participate in remarkable intramolecular shifts, often proceeding with a high degree of stereochemical control.

While direct examples involving this compound are not extensively documented, studies on analogous systems highlight the potential for complex rearrangements. For instance, a notable double benzylic rearrangement has been observed in a strained cyclopentane system containing an α-benzyloxyketone. This transformation is believed to proceed through a tandem sequence involving an initial benzylic 1,4-shift followed by a Curtin-type benzylic 1,2-shift. researchgate.net Such a reaction pathway underscores the potential for the benzyloxy group in the cyclopentanamine core to undergo intramolecular migration, a process that would be highly dependent on the specific reaction conditions and the nature of the substituents on the cyclopentane ring. The complete regio- and stereoselectivity observed in these related systems suggest that similar transformations with this compound could offer a pathway to novel and structurally complex molecules. researchgate.net

The Curtin rearrangement, a classic example of a kinetically controlled reaction, describes situations where the product ratio of a reaction is determined by the relative energies of the transition states leading to the different products, rather than the relative populations of the reactant conformers. In the context of derivatives of this compound, conformational locking of the cyclopentane ring could influence the energy of the transition states in a potential rearrangement, thereby dictating the stereochemical outcome. The principles of the Curtin rearrangement are broadly applicable in understanding the stereoselectivity of reactions involving conformationally restricted intermediates. wikipedia.orgrsc.orgnih.gov

The benzyloxy group in this compound is a benzyl ether, a functionality known to undergo Wittig rearrangements. The researchgate.netCurrent time information in Perth, AU.-Wittig rearrangement involves the treatment of an ether with a strong base, typically an organolithium reagent, leading to a 1,2-rearrangement to form an alcohol. wikipedia.orgorganic-chemistry.org This reaction proceeds through a radical dissociation-recombination mechanism within a solvent cage. wikipedia.org The thermodynamic stability of the migrating radical influences the migratory aptitude, following the order of tertiary > secondary > primary > methyl. wikipedia.org

For a derivative of this compound, a researchgate.netCurrent time information in Perth, AU.-Wittig rearrangement would involve the deprotonation of the carbon adjacent to the ether oxygen, followed by migration of the benzyl group. The stereochemical outcome of such a rearrangement can be complex, with potential for both retention and inversion of configuration at the migrating and carbanionic centers. organic-chemistry.org

In addition to the researchgate.netCurrent time information in Perth, AU.-shift, benzyl ethers can also undergo a researchgate.netresearchgate.net-Wittig rearrangement, which is a concerted, pericyclic process. scripps.edu This rearrangement is typically favored at lower temperatures compared to the researchgate.netCurrent time information in Perth, AU.-rearrangement. scripps.edu The applicability of either a researchgate.netCurrent time information in Perth, AU.- or researchgate.netresearchgate.net-Wittig rearrangement to this compound or its derivatives would depend on the specific substrate and reaction conditions, offering potential routes to novel cyclopentane-based structures with rearranged carbon skeletons.

Table 1: Comparison of Wittig-Type Rearrangements

| Feature | researchgate.netCurrent time information in Perth, AU.-Wittig Rearrangement | researchgate.netresearchgate.net-Wittig Rearrangement |

| Mechanism | Radical dissociation-recombination | Concerted, pericyclic (sigmatropic) |

| Key Intermediate | Radical-ketyl pair | Envelope-like transition state |

| Typical Conditions | Strong base (e.g., alkyllithium) | Strong base, often at lower temperatures |

| Migrating Group Aptitude | Based on radical stability (tertiary > secondary > primary) | Governed by orbital overlap in the cyclic transition state |

| Stereochemical Outcome | Can be complex, with potential for both retention and inversion | Generally proceeds with a high degree of stereocontrol |

The amino and benzyloxy groups of this compound provide reactive handles for the construction of heterocyclic rings fused to the cyclopentane core. The stereochemistry of the starting material can be leveraged to control the stereochemistry of the newly formed rings.

In the synthesis of cyclic hydroxamic acids, a key step often involves an intramolecular cyclization. For a substrate derived from this compound, competition between N-alkylation and O-alkylation can arise. While direct studies on this specific compound are limited, research on the intramolecular cyclization of N-benzyloxy carbamates provides valuable insights. nih.gov In these systems, stabilized carbanions can undergo intramolecular cyclization with the internal N-benzyloxy carbamate to yield functionalized cyclic hydroxamic acids. This process effectively constitutes an N-alkylation pathway to form the heterocyclic ring. nih.gov

The preference for N- versus O-alkylation is a critical factor in the synthesis of various nitrogen- and oxygen-containing heterocycles. In the context of hydroxamic acids and their derivatives, the oxygen atom of hydroxylamines with an N-electron-withdrawing group can act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions, demonstrating a preference for O-alkylation under these conditions. organic-chemistry.org The choice of reagents, reaction conditions, and the nature of the electrophile and nucleophile all play a role in directing the regioselectivity of the cyclization.

Cyclization Reactions and Heterocycle Formation

Derivatization and Functional Group Interconversions

The amine and benzyloxy ether functionalities of this compound are amenable to a wide range of transformations, allowing for the synthesis of a diverse array of derivatives.

The primary amine can be readily acylated, alkylated, or converted into other nitrogen-containing functional groups such as amides, sulfonamides, and ureas. It can also serve as a directing group in reactions on the cyclopentane ring.

The benzyloxy group, a benzyl ether, is relatively stable but can be cleaved under various conditions, most commonly through catalytic hydrogenation, to yield the corresponding alcohol. This deprotection step is often a key transformation in multi-step syntheses. The resulting hydroxyl group can then be further functionalized, for example, by oxidation to a ketone or conversion to other leaving groups for subsequent nucleophilic substitution reactions.

Standard functional group interconversion strategies can be applied to modify both the amino and benzyloxy moieties. ub.eduvanderbilt.eduimperial.ac.uk For instance, the amine can be converted to an azide, which can then undergo a variety of transformations, including reduction back to the amine or participation in cycloaddition reactions. The benzyloxy group, after conversion to an alcohol, can be transformed into a halide or a sulfonate ester, which are excellent leaving groups for the introduction of other functionalities via SN2 reactions. vanderbilt.edu

Table 2: Potential Functional Group Interconversions for this compound

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group |

| Primary Amine (-NH₂) | Acyl chloride, base | Amide (-NHCOR) |

| Primary Amine (-NH₂) | Alkyl halide, base | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Primary Amine (-NH₂) | Sulfonyl chloride, base | Sulfonamide (-NHSO₂R) |

| Benzyloxy Ether (-OCH₂Ph) | H₂, Pd/C | Alcohol (-OH) |

| Alcohol (-OH) | Oxidizing agent (e.g., PCC, Swern) | Ketone (=O) |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) |

| Tosylate (-OTs) | Nucleophile (e.g., NaN₃, NaCN) | Azide (-N₃), Nitrile (-CN) |

Amine Functionalization

The primary amine group is a key site for synthetic elaboration, allowing for the introduction of a wide array of substituents. This functionalization is crucial for its use as a chiral auxiliary or for incorporation into larger, more complex molecules.

A common and important functionalization of the primary amine is the formation of carbamic acid derivatives, such as N-Boc protected compounds. This transformation is often used to protect the amine during subsequent reaction steps or to modify the compound's electronic and steric properties. The reaction of this compound with di-tert-butyl dicarbonate in the presence of a base leads to the formation of the corresponding tert-butyl carbamate. This derivative, specifically the enantiomeric (1S,2S) form, is a known intermediate in chemical synthesis.

Table 1: Formation of tert-Butyl (1R,2R)-2-(benzyloxy)cyclopentylcarbamate

| Reactant 1 | Reactant 2 | Product |

|---|

Modifications of the Benzyloxy Moiety

The benzyloxy moiety serves as a bulky stereodirecting group and a protecting group for the C2-hydroxyl functionality. Its removal is a key transformation, unmasking the alcohol to yield (1R,2R)-2-aminocyclopentan-1-ol. This product is itself a valuable chiral ligand and building block. The most common method for the cleavage of the benzyl ether is catalytic hydrogenation.

This deprotection is typically achieved using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and results in the formation of the free amino alcohol and toluene as a byproduct. This transformation highlights the utility of the benzyloxy group as a temporary directing and protecting element.

Table 2: Debenzylation of this compound

| Reactant | Reagents | Product |

|---|

Reaction Mechanisms and Stereochemical Control

The efficacy of this compound in asymmetric synthesis stems from its well-defined stereochemistry and conformational preferences, which allow it to effectively control the three-dimensional arrangement of reactants in a chemical transformation.

The stereochemical outcome of reactions involving this chiral auxiliary is largely dictated by the rigid structure of the cyclopentane ring. Cyclopentane exists in two primary low-energy conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry) ic.ac.uk. In substituted cyclopentanes like the title compound, the substituents will preferentially occupy positions that minimize steric strain, leading to a highly predictable and conformationally restricted structure. This rigidity is paramount for inducing facial selectivity in reactions at a prochiral center.

Transition State Analysis in Asymmetric Transformations

While specific, detailed transition state analyses for reactions involving this compound are not extensively documented in peer-reviewed literature, the principles of stereochemical control can be understood through theoretical models. When used as a chiral auxiliary, for instance in the alkylation of an enolate derived from an amide, the bulky benzyloxy group is expected to effectively shield one face of the reactive intermediate.

In a hypothetical scenario, the formation of a lithium enolate from an N-acyl derivative of this compound would create a rigid chelated transition state. The large benzyloxy group would project outward, sterically hindering the approach of an electrophile from that face. Consequently, the electrophile would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The stability of the diastereomeric transition states, which can be modeled using computational methods like Density Functional Theory (DFT), determines the degree of stereoselectivity. The lower energy transition state, corresponding to the attack from the sterically accessible face, will be the major pathway for the reaction.

Non-Covalent Interactions in Stereoselective Processes

Non-covalent interactions play a critical role in the organization of transition state assemblies, often providing the subtle energy differences that lead to high stereoselectivity. In molecules like this compound, which is an amino-ether, intramolecular hydrogen bonding between the amine proton (N-H) and the ether oxygen (N-H···O) can influence the compound's ground-state conformation.

In a catalytic or stoichiometric reaction, these functional groups can also engage in intermolecular non-covalent interactions. The amine can act as a hydrogen-bond donor, while both the nitrogen and the ether oxygen can act as hydrogen-bond acceptors or Lewis basic sites. These interactions can pre-organize the substrate and reagents into a specific orientation in the transition state. For example, a hydrogen bond between the amine and a carbonyl group on the substrate can lock the rotational degrees of freedom, enhancing the facial bias established by the steric bulk of the benzyloxy group. Such cooperative effects between steric hindrance and specific, weak interactions are fundamental to achieving high levels of stereocontrol in asymmetric transformations.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Chiral Building Block in Pharmaceutical Development

The precise three-dimensional arrangement of atoms in a drug molecule is crucial for its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure drugs is a primary goal in pharmaceutical development. (1R,2R)-2-(Benzyloxy)cyclopentanamine, with its defined stereochemistry, serves as an essential chiral synthon, ensuring the correct spatial orientation of functional groups in the final active pharmaceutical ingredient (API).

Synthesis of Chiral Drugs and Active Pharmaceutical Ingredients (APIs)

While direct examples of currently marketed drugs synthesized from this compound are not extensively documented in publicly available literature, its structural motif is integral to a class of compounds with significant therapeutic potential: carbocyclic nucleoside analogs. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a sugar moiety, often conferring improved metabolic stability and antiviral activity.

Chiral cyclopentenyl and cyclopentanone (B42830) derivatives are well-established precursors for the synthesis of these potent antiviral and antitumor agents. The synthesis of such molecules often starts from readily available chiral materials, such as D-ribose, to construct the key chiral cyclopentane (B165970) core. The amino and benzyloxy groups of this compound provide versatile handles for the introduction of various nucleobases and other functionalities required for biological activity.

For instance, the synthesis of certain carbocyclic nucleosides involves the construction of a chiral cyclopentenol derivative as a key intermediate. nih.govusu.edu These intermediates can then be further elaborated to introduce the necessary nitrogenous base, mimicking the structure of natural nucleosides. The amino group on the cyclopentane ring of this compound is a prime site for the attachment of purine or pyrimidine bases, a critical step in the synthesis of these nucleoside analogs.

Precursor for Bioactive Molecules

This compound serves as a valuable precursor for a range of bioactive molecules beyond just direct drug synthesis. Its chiral framework is a foundational element for constructing complex molecular architectures with specific biological targets.

The primary application in this context is the synthesis of carbocyclic nucleoside analogs with potential antiviral properties. Research has demonstrated that cyclopentenyl nucleosides can exhibit potent activity against various viruses, including orthopoxviruses like smallpox and cowpox, as well as SARS-CoV. nih.govnih.gov The synthesis of these bioactive molecules often involves the use of chiral cyclopentane-based precursors to build the core structure. nih.gov The (1R,2R) stereochemistry of the amino and benzyloxy groups in the title compound is crucial for achieving the desired biological activity in the final nucleoside analog.

The development of these bioactive molecules relies on the strategic manipulation of the functional groups present in this compound. The benzyloxy group can act as a protecting group for the hydroxyl functionality during synthesis and can be removed at a later stage to yield the free hydroxyl group, which is often important for interaction with biological targets. The amine group provides a reactive site for the introduction of various heterocyclic bases, allowing for the creation of a library of potential antiviral agents.

Contributions to Ligand Design and Target Interactions

The specific stereochemistry of this compound makes it an attractive scaffold for the design of ligands that can selectively interact with biological targets such as enzymes and receptors. The fixed spatial arrangement of its functional groups can lead to enhanced binding affinity and selectivity.

Exploration of Binding Affinity and Selectivity

Structure-activity relationship (SAR) studies of related tryptamine analogues have shown that substituents on the amine and the ring system significantly influence serotonin receptor binding affinities. nih.gov This highlights the importance of the specific placement of functional groups for receptor interaction. The defined stereochemistry of this compound would be a key factor in any SAR study, as different enantiomers would be expected to exhibit different binding affinities and selectivities.

Case Studies in Receptor Interaction

Detailed case studies on the specific receptor interactions of ligands directly derived from this compound are not extensively reported. However, research on analogues of other bioactive molecules provides insights into how such structures can interact with receptors. For example, studies on tryptamine analogues have explored their binding to serotonin receptors, demonstrating the importance of molecular structure in receptor recognition. nih.gov The rigid cyclopentane ring of this compound would constrain the conformational flexibility of any derived ligand, which can be advantageous for achieving specific and high-affinity binding to a receptor.

Development of Analogs and Derivatives for Biological Studies

The synthesis and biological evaluation of analogs and derivatives of this compound are crucial for understanding its potential as a pharmacophore and for developing new therapeutic agents. By systematically modifying the structure of the parent compound, researchers can probe the structural requirements for biological activity and optimize properties such as potency, selectivity, and metabolic stability.

For example, the synthesis of a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) was undertaken to assess their activity as antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov This demonstrates a common strategy in medicinal chemistry where a core scaffold is modified to explore its therapeutic potential. Similarly, derivatives of this compound could be synthesized by modifying the benzyloxy group, the amino group, or by introducing substituents onto the cyclopentane ring. These analogs could then be screened against a variety of biological targets to identify new lead compounds for drug discovery. For instance, novel amine-type cyclopentanepyridinone derivatives have been synthesized and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

The biological evaluation of such analogs would provide valuable data for establishing structure-activity relationships, guiding the design of more potent and selective compounds.

Carbocyclic Nucleoside Analogues

This compound is a key chiral building block for the synthesis of carbocyclic nucleoside analogues. These analogues are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group. researchgate.net This modification confers greater stability against enzymatic degradation by phosphorylases, a common metabolic pathway for natural nucleosides. researchgate.net The increased stability and potential for improved lipophilicity make carbocyclic nucleosides attractive candidates for antiviral and anticancer agents. bohrium.com

The development of potent antiviral drugs has often relied on the diversification of nucleoside analogues. biorxiv.org Carbocyclic nucleosides represent a significant class of these modified compounds, with notable examples like Abacavir and Entecavir demonstrating clinical success. researchgate.net Research in this area focuses on creating novel structures that can inhibit viral polymerases or other essential enzymes. For instance, new carbocyclic nucleoside analogues bearing five-membered heterocyclic nucleobases have been synthesized and evaluated as potential anti-HIV and anti-HCV agents. nih.gov The synthesis of these compounds often involves multi-step processes where the cyclopentane ring, derived from precursors like this compound, is functionalized with various nucleobases. researchgate.netbohrium.comwgtn.ac.nz

The biological activity of these analogues is highly dependent on their stereochemistry. The specific (1R,2R) configuration of the starting material ensures the correct spatial arrangement of substituents on the cyclopentane ring, which is critical for effective interaction with target enzymes. While some synthesized analogues have shown modest selective anti-HIV-1 activity, the continuous exploration of new structural variations remains a key strategy in the search for more potent antiviral therapies. nih.gov

Related Cycloalkanamine and Cycloalkanol Derivatives in Research

The cyclopentane ring is a common motif in medicinal chemistry, and derivatives of cycloalkanamines and cycloalkanols are explored for a wide range of biological activities. The structural rigidity and three-dimensional nature of these rings provide a scaffold to which various functional groups can be attached to optimize interactions with biological targets.

Cycloalkanamine derivatives, such as those related to cyclohexylamine, have been investigated for various applications, including as intermediates for pharmaceuticals. researchgate.net Research has shown that derivatives can possess antimicrobial and acetylcholinesterase inhibitory activities. researchgate.net The introduction of a cyclic amine moiety can significantly influence a molecule's physicochemical properties, such as its basicity and lipophilicity, which are crucial for its pharmacokinetic profile.

Similarly, cycloalkanol derivatives are important intermediates in the synthesis of biologically active molecules. The hydroxyl group can be further functionalized or can participate in hydrogen bonding interactions within a receptor's active site. The stereochemistry of the alcohol and other substituents on the cycloalkane ring is paramount for biological activity. The use of small, strained carbocycles like cyclobutanes is also an increasing area of interest in drug development, offering unique structural and conformational properties. nih.gov

| Cyclic Moiety | Derivative Class | Potential Research Applications | Key Structural Feature |

|---|---|---|---|

| Cyclopentane | Cyclopentanamine | Antiviral, Anticancer (as nucleoside analogues) | Chiral amine for nucleobase attachment |

| Cyclohexane | Cyclohexylamine | Antimicrobial, Acetylcholinesterase inhibition | Six-membered ring scaffold |

| Cyclopentane | Cyclopentanol | Synthetic intermediate for various active molecules | Functionalizable hydroxyl group |

| Cyclobutane | Various | Scaffolds for unique 3D structures in drug candidates | Strained four-membered ring |

Computational Chemistry in Drug Discovery Applications

Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction and analysis of molecular interactions, thereby guiding the design and optimization of new drug candidates. For derivatives of this compound, computational methods can be used to rationalize their biological activities and to design new analogues with improved properties.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comjaper.in This method is instrumental in structure-based drug design. For potential therapeutic agents derived from this compound, molecular docking can elucidate how these molecules interact with the active site of a target enzyme or receptor.

The process involves preparing the 3D structures of both the ligand and the protein target, which is often obtained from crystallographic data from the Protein Data Bank (PDB). eijppr.com Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site and score them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and conformational strain. japer.innih.gov

For example, in the context of antiviral research, docking studies could be performed to model how a carbocyclic nucleoside analogue derived from this compound binds to a viral polymerase. The results would highlight key amino acid residues that interact with the ligand, providing insights into the mechanism of inhibition. nih.gov This information is invaluable for designing new analogues with modifications that could enhance binding affinity and, consequently, biological activity. researchgate.net

| Computational Tool | Application | Information Obtained | Relevance to Drug Design |

|---|---|---|---|

| AutoDock, GLIDE | Molecular Docking | Binding pose, binding affinity (score), key interactions (H-bonds, etc.) | Predicts ligand-receptor interactions, guides lead optimization |

| MOE, Schrödinger Suite | Protein/Ligand Preparation | Energy minimized and protonated 3D structures | Ensures accurate inputs for docking simulations |

| LigPlot, PyMOL | Interaction Visualization | 2D and 3D representations of binding interactions | Helps in understanding the structural basis of binding |

In Silico Prediction of Ligand Binding

Beyond predicting the binding pose, computational methods can also be used to predict the binding affinity of a ligand to its target. This in silico prediction is crucial for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. bio-conferences.org Various computational tools and servers are available to predict binding sites on proteins and the affinity of ligands to these sites. click2drug.org

Free energy calculations, for instance, can provide a more quantitative estimate of the binding free energy (ΔG), which is directly related to the binding affinity. These calculations are more computationally intensive than standard docking but offer greater accuracy. For derivatives of this compound, such predictions can help in selecting the most promising candidates from a virtual library of compounds.

Furthermore, in silico tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. eijppr.com Predicting these pharmacokinetic and drug-likeness properties early in the drug discovery process is essential. eijppr.com For example, SwissADME is a commonly used web tool to evaluate the physicochemical properties and ADME parameters of small molecules. By analyzing parameters like lipophilicity, water solubility, and compliance with Lipinski's rule of five, researchers can design derivatives of this compound that are more likely to have favorable drug-like properties.

Industrial and Research Utility

Utilization in Fine Chemical Synthesis

Chiral amines are fundamental components in the production of fine chemicals, particularly within the pharmaceutical industry, where it is estimated that 40-45% of small-molecule drugs contain a chiral amine scaffold. nih.govrsc.org These compounds serve as high-value intermediates and building blocks for synthesizing complex, enantiomerically pure molecules. nih.govsemanticscholar.org (1R,2R)-2-(Benzyloxy)cyclopentanamine, with its defined stereocenters, is utilized as a chiral building block. Its structure can be incorporated into larger molecules, imparting the required chirality that is often essential for biological activity.

Beyond its role as a structural component, this compound and others like it can function as chiral auxiliaries. A chiral auxiliary is a group temporarily attached to a non-chiral substrate to direct a chemical reaction to occur with high stereoselectivity. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a reliable and efficient method for controlling stereochemistry in the early phases of drug development. rsc.orgwikipedia.org Furthermore, some research has indicated that this compound can act as an initiator in specific polymerization processes, highlighting its utility in materials science for creating polymers with defined structures. nih.gov

Role in Agrochemical and Dyestuff Fields

The principles of stereochemistry are critically important in the agrochemical sector. The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced application rates, and a better environmental profile by eliminating the inactive or less active isomer. Chiral amines are integral to many of these products. nih.govdigitellinc.com A prominent industrial example is the synthesis of the herbicide (S)-metolachlor, which relies on the asymmetric hydrogenation of an imine to produce the active chiral amine. nih.gov While direct applications of this compound in commercial agrochemicals are not widely documented, its nature as a chiral primary amine makes it a relevant building block for the synthesis of new, stereochemically pure active ingredients.

In the dyestuff field, primary amines are known to be reactive components in the formation of various dyes. For instance, the reaction of primary amines with natural compounds like genipin results in the formation of brilliant blue dyes. chemrxiv.org Similarly, amine-reactive fluorescent dyes, such as those based on xanthene or BODIPY scaffolds, are widely used to label proteins and other biomolecules by forming stable amide bonds with amine groups. mdpi.comnih.gov The use of a chiral amine like this compound in these reactions could lead to the development of chiral dyes. Such dyes might exhibit unique optical properties, such as circular dichroism, or could be used as probes to study chiral environments.

Research Material for Advanced Organic Synthesis

In academic and industrial research, this compound serves as a valuable starting material for exploring new synthetic methodologies and for the total synthesis of complex natural products. Its rigid cyclopentane (B165970) ring and defined stereochemistry provide a well-understood framework for building molecular complexity. For example, cyclopentanoid structures are the core of many natural products, and synthetic routes to compounds like pentenomycin have been developed from related benzyloxy-cyclopentanone derivatives. researchgate.net

The amine and benzyloxy groups offer distinct points for chemical modification, allowing chemists to elaborate the structure in a controlled manner. As a research chemical, it is used to test the efficacy of new synthetic reactions, such as novel C-N bond-forming methods or asymmetric catalytic processes. Its role as a chiral ligand or an auxiliary in asymmetric synthesis remains an area of active investigation, where the goal is to develop new, highly selective transformations. scielo.org.mxtdl.org

Current Research Trends and Future Perspectives in Chiral Amine Chemistry

The synthesis of chiral amines is a dynamic and highly competitive area of chemical research, driven by their immense importance. scielo.org.mxumn.edu The field is moving away from classical resolution methods toward more efficient and sustainable catalytic asymmetric strategies. tdl.org

Current research is heavily focused on several key areas:

Transition Metal-Catalyzed Asymmetric Hydrogenation : This is one of the most powerful strategies for synthesizing chiral amines. tdl.org It involves the direct hydrogenation of prochiral substrates like imines, enamines, and N-heteroarenes using a chiral catalyst, often based on metals like iridium, rhodium, or ruthenium. nih.govscielo.org.mx The development of new, highly efficient and selective chiral phosphorus ligands is a major driver of progress in this area. tdl.org

Asymmetric Reductive Amination (ARA) : This method combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine. researchgate.net It is a highly atom-economical, one-pot process that is gaining industrial traction. rsc.org

Biocatalysis : The use of enzymes, particularly transaminases and imine reductases (IREDs), is emerging as a green and highly selective method for chiral amine synthesis. rsc.org These enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity, avoiding the need for heavy metal catalysts. semanticscholar.org

Organocatalysis : Small organic molecules are also being used as catalysts to promote the enantioselective synthesis of amines, offering a metal-free alternative to traditional methods. tdl.org

The future of chiral amine synthesis will likely involve the synergy of these different approaches. The development of novel catalysts, both metallic and enzymatic, will continue to expand the range of accessible chiral amines. There is a growing emphasis on creating more sustainable processes that reduce waste and energy consumption. As our understanding of asymmetric catalysis deepens, compounds like this compound will remain essential tools for both building complex molecules and for developing the next generation of synthetic methods.

Modern Catalytic Methods for Chiral Amine Synthesis

| Method | Description | Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of prochiral imines or enamines using H₂ gas and a chiral transition-metal catalyst. nih.gov | High atom economy, high efficiency, and well-established for industrial scale-up. scielo.org.mx |

| Asymmetric Reductive Amination | A one-pot reaction of a carbonyl compound, an amine, and a reducing agent with a chiral catalyst. rsc.orgresearchgate.net | Convergent, uses readily available starting materials, avoids isolation of unstable imine intermediates. |

| Biocatalysis (Transaminases/IREDs) | Use of enzymes to catalyze the stereoselective formation of C-N bonds. rsc.org | Extremely high enantioselectivity, mild reaction conditions (aqueous, room temp), environmentally friendly. semanticscholar.org |

| Asymmetric Hydroamination | Direct addition of an N-H bond across a C-C double or triple bond catalyzed by a chiral metal complex. tdl.org | 100% atom economy, direct conversion of simple starting materials. |

Q & A

Q. What are the optimal synthetic routes for (1R,2R)-2-(Benzyloxy)cyclopentanamine to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral transition-metal complexes) or chiral auxiliary approaches. For cyclopentanamine derivatives, a Mitsunobu reaction or nucleophilic substitution under controlled stereochemistry is often employed. Post-synthesis, validate purity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Ensure inert reaction conditions (argon atmosphere, anhydrous solvents) to prevent racemization .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare - and -NMR chemical shifts with calculated spectra (DFT-based tools like Gaussian) or reference data for diastereomers.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (e.g., TD-DFT).

Cross-validate results using at least two techniques to minimize ambiguity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Avoid humidity to prevent hydrolysis of the benzyl ether group.

- Handling : Use glove boxes or fume hoods with HEPA filters. Follow safety protocols for amines, including skin/eye protection and respiratory equipment if airborne particulates are generated .

Q. What are the critical parameters for optimizing the benzyloxy group introduction in cyclopentanamine derivatives?

- Methodological Answer :

- Reagent Selection : Benzyl bromide or benzyl trichloroacetimidate for efficient O-benzylation.

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) with a base (KCO, NaH) to deprotonate the hydroxyl group.

- Temperature : Moderate heating (40–60°C) to balance reaction rate and side reactions. Monitor progress via TLC or LC-MS .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.

- Melting Point : Compare with literature values (if available) for crystalline forms.

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions (e.g., hydrogenation, oxidation) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability.

- Docking Studies : Predict interactions with enzymes or receptors using AutoDock Vina. Validate predictions with kinetic assays (e.g., Michaelis-Menten plots) .

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled analogs to assign ambiguous NMR signals.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions below 0°C to slow kinetic resolution.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent proton exchange.

- Chiral Catalysts : Employ asymmetric catalysts (e.g., Jacobsen’s thiourea) for stereoretentive transformations. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–12) and solvents (water, ethanol, hexane). Analyze degradation products via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying conditions.

- pKa Determination : Use potentiometric titration to assess protonation states influencing reactivity .

Q. What in vivo models are suitable for studying the pharmacological activity of this compound?

- Methodological Answer :

- ADME Profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability.

- Rodent Models : Evaluate CNS penetration via blood-brain barrier (BBB) assays in mice.

- Toxicity Screening : Conduct acute toxicity studies (OECD 423 guidelines) and genotoxicity assays (Ames test). Correlate results with computational ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.